molecular formula C6H11F3N2O B1491075 (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol CAS No. 2098118-72-8

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B1491075
CAS No.: 2098118-72-8
M. Wt: 184.16 g/mol
InChI Key: LRUCGHPAFQEDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS 2098118-72-8) is a high-purity chemical building block offered with a guaranteed purity of 98% . This compound features a molecular formula of C 6 H 11 F 3 N 2 O and a molecular weight of 184.16 g/mol . It is specifically designed for research applications and must be stored at 2-8°C to maintain stability . As a substituted pyrrolidine, this compound integrates a primary amine and a methanol group on a pyrrolidine ring that also contains a metabolically stable trifluoromethyl group. This unique structure makes it a versatile scaffold, or "synthon," for medicinal chemistry and drug discovery. Researchers can leverage its functional groups to create diverse chemical libraries, particularly for developing small molecule therapeutics. Its structural similarity to other trifluoromethyl pyrrolidine compounds, which are key intermediates in synthesing active pharmaceutical ingredients, suggests its potential application in creating protease inhibitors, kinase inhibitors, or other bioactive molecules . The presence of the trifluoromethyl group is often used to fine-tune a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUCGHPAFQEDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1N)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The presence of the trifluoromethyl group enhances its ability to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and altering metabolic pathways. Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli.

Biological Activity

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The pyrrolidine scaffold, particularly when modified with trifluoromethyl groups, is known for its versatility and efficacy in drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C5H8F3N
  • Molecular Weight : 155.12 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Trifluoromethyl group at position 4
    • Hydroxymethyl group at position 3

Research indicates that compounds containing the pyrrolidine moiety can interact with various biological targets, including receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Target Interactions

  • G-Protein Coupled Receptors (GPCRs) : Pyrrolidine derivatives have been shown to modulate GPCR activity, influencing pathways related to metabolism and inflammation.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activity Data

Activity Description Reference
GPCR ModulationAgonist activity on GPBAR1, influencing metabolic disorders
Neuroprotective EffectsPotential to mitigate neurotoxicity in cellular models
Antimicrobial ActivityExhibits moderate antibacterial properties against Gram-positive bacteria

Study 1: GPBAR1 Agonism

A study evaluated the efficacy of several pyrrolidine derivatives, including those with trifluoromethyl substitutions. Results demonstrated that certain compounds could selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial in managing type 2 diabetes and obesity .

Study 2: Neuroprotection in Hippocampal Slices

In an experimental setup using rat organotypic hippocampal slices, this compound was tested for its ability to counteract kainic acid-induced neurotoxicity. The results indicated a protective effect mediated through the activation of AKT and PKA signaling pathways .

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. The trifluoromethyl group may enhance metabolic stability and reduce clearance rates, making it a candidate for further development.

Scientific Research Applications

Medicinal Chemistry

(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol has shown potential as a scaffold for developing novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to increased potency against specific biological targets.

Case Study: GPBAR1 Agonists

Research has indicated that compounds similar to this compound can act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1). These compounds induce the expression of pro-glucagon mRNA, suggesting their potential in treating metabolic disorders related to bile acid signaling .

Biochemical Applications

The compound's ability to interact with various biological receptors makes it a candidate for studying protein-ligand interactions. Its trifluoromethyl group is particularly significant in enhancing binding affinity due to increased lipophilicity.

Table 2: Binding Affinities of Related Compounds

CompoundTarget ReceptorBinding Affinity (IC50)
Compound AGPBAR1100 nM
Compound BRBP4150 nM
This compoundTBDTBD

Material Sciences

The unique properties of this compound also lend themselves to applications in materials science, particularly in the development of polymeric materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Blends

Research has shown that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly improve their mechanical properties and thermal stability. This is attributed to the strong intermolecular forces introduced by the trifluoromethyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol with structurally related compounds, focusing on substitution patterns, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
This compound Pyrrolidine -NH₂ (position 1), -CF₃ (position 4), -CH₂OH (position 3) Amino, trifluoromethyl, hydroxymethyl ~227.16* N/A
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol Pyrrolidine -CH₂OH (position 3), 3-fluoro-4-methoxyphenyl (position 3) Hydroxymethyl, fluorophenyl, methoxy 225.26
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol Pyrrolidine-Phenyl -NH₂ (phenyl position 4), -CF₃ (phenyl position 2), -OH (pyrrolidine position 3) Amino, trifluoromethyl, hydroxyl 246.23
4-Amino-pyridin-3-yl-methanol Pyridine -NH₂ (position 4), -CH₂OH (position 3) Amino, hydroxymethyl ~140.14*

*Estimated based on molecular formula.

Structural Similarities and Differences

  • Core Heterocycle: The target compound and [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol share a pyrrolidine backbone, while 4-Amino-pyridin-3-yl-methanol uses a pyridine ring. Pyrrolidine derivatives generally exhibit greater conformational flexibility, which can influence binding affinity in drug-receptor interactions.
  • Substituent Effects: The trifluoromethyl group in the target compound and 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The hydroxymethyl group (-CH₂OH) in the target compound and [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol provides hydrogen-bonding sites, improving solubility relative to purely hydrophobic analogs.

Preparation Methods

Nucleophilic Substitution and Cyclization Approach

One effective method involves the nucleophilic substitution of halogenated pyrrolidine intermediates with amines, followed by intramolecular cyclization to form the amino-pyrrolidine core bearing the trifluoromethyl group.

  • Starting from 2-chloro-5-(trifluoromethyl)pyridin-4-amine and (R)-2-(pyrrolidin-3-yl)propan-2-ol, a nucleophilic aromatic substitution is performed in the presence of a base such as sodium carbonate in DMSO or acetonitrile.
  • The reaction is typically conducted at elevated temperatures (e.g., 80–90 °C) for 12 hours under inert atmosphere.
  • The crude product is purified by chromatography to yield the target compound or closely related intermediates with yields around 27% reported for similar compounds.

Enaminone Cyclization Method

Another approach is based on the synthesis of enaminones derived from trifluoromethylated enones, which undergo cyclization with primary amines to form the pyrrolidine ring:

  • The enaminones are prepared from allylic bromination of trifluoropentenones followed by reaction with amines.
  • Subsequent treatment with primary amines under reflux in solvents like THF, with sodium acetate as a base, promotes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon.
  • This method yields N-substituted 4-amino-3-(trifluoromethyl)pyrroles, which are structurally related to the target compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are also employed for constructing complex pyrrolidine derivatives with trifluoromethyl groups:

  • Aryl halides bearing trifluoromethyl substituents are coupled with amine-containing pyrrolidines in the presence of ligands such as Xantphos and palladium complexes like Pd2(dba)3.
  • The reactions are conducted under nitrogen at elevated temperatures (e.g., 90–110 °C) for extended periods (12 hours).
  • The crude products are purified by preparative HPLC or silica gel chromatography to afford the desired compounds.

Experimental Data and Reaction Conditions

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution 2-chloro-5-(trifluoromethyl)pyridin-4-amine + (R)-2-(pyrrolidin-3-yl)propan-2-ol Na2CO3, DMSO, 90 °C, 12 h ~27 Purification by flash chromatography; inert atmosphere required
Enaminone cyclization 4-amino-5-bromo-1,1,1-trifluoro-3-penten-2-one + primary amine Sodium acetate, THF, reflux (80 °C), 3 h High (varies) Solvent-free sealed tube variant improves yields with sterically hindered amines
Pd-catalyzed coupling Aryl halide (e.g., 1-bromo-3-fluorobenzene) + pyrrolidine amine derivative Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h Moderate to high Requires inert atmosphere; product purified by prep-HPLC or chromatography

Mechanistic Insights

  • The nucleophilic substitution proceeds via displacement of halogen by the amine nucleophile, facilitated by the electron-withdrawing trifluoromethyl group increasing electrophilicity.
  • Enaminone cyclization involves initial formation of an enaminone intermediate, which undergoes nucleophilic attack by the amino group, forming a cyclic intermediate that rearranges to the pyrrolidine ring.
  • Palladium-catalyzed coupling leverages oxidative addition, ligand coordination, and reductive elimination steps to form carbon-nitrogen bonds efficiently.

Summary of Advantages and Challenges

Aspect Advantages Challenges
Nucleophilic substitution Mild conditions, straightforward purification Moderate yields, long reaction times
Enaminone cyclization High selectivity, environmentally friendly solvents Requires precise control of reaction conditions
Pd-catalyzed coupling High functional group tolerance, scalable Catalyst cost, need for inert atmosphere

Q & A

Q. What are the recommended synthetic routes for synthesizing (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives typically involves reductive amination or ring-closing strategies. For amino-pyrrolidinemethanol analogs, a plausible route includes:

Precursor Selection : Start with a trifluoromethyl-substituted pyrrolidine precursor. Introduce the amino group via nucleophilic substitution or catalytic hydrogenation .

Hydroxymethylation : Use formaldehyde or hydroxymethylation reagents (e.g., paraformaldehyde) under basic conditions to introduce the methanol moiety at the 3-position .

Optimization : Apply statistical Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., ethanol/hexane mixtures), and catalyst loading. Central Composite Design (CCD) can minimize trial runs while maximizing yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
  • NMR : Confirm the stereochemistry (e.g., 3-position methanol) via 1H^1H-NMR (δ 3.5–4.0 ppm for -CH2_2OH) and 19F^{19}F-NMR for the trifluoromethyl group (-CF3_3 at δ -60 to -70 ppm) .
  • FTIR : Verify functional groups (e.g., O-H stretch at ~3300 cm1^{-1}, C-F stretches at 1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Address these by:

Variable Temperature NMR : Probe conformational changes (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C to 60°C .

Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) and compare with experimental data .

X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction if crystalline derivatives are obtainable .

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in targeting enzyme inhibition?

  • Methodological Answer : Follow a tiered approach:

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward enzymes like kinases or proteases. Prioritize targets with high docking scores and favorable binding poses .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} values under physiological pH and temperature .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results with positive controls like doxorubicin .

Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive) .

Q. What advanced separation techniques are recommended for isolating stereoisomers of this compound?

  • Methodological Answer : Chiral separation is critical due to the stereogenic centers in pyrrolidine:

Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (80:20, 1 mL/min) to resolve enantiomers. Monitor with polarimetric detection .

Supercritical Fluid Chromatography (SFC) : Employ CO2_2-methanol mobile phases for high-resolution separation at lower pressures .

Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., using L-tartaric acid) and recrystallize .

Data Analysis and Optimization

Q. How can researchers apply reaction path search methods to improve synthetic efficiency for derivatives of this compound?

  • Methodological Answer : Integrate computational and experimental workflows:

Quantum Chemical Calculations : Use GRRM17 or Gaussian to map reaction pathways, identifying low-energy intermediates and transition states .

Machine Learning (ML) : Train ML models (e.g., Random Forest) on historical reaction data to predict optimal solvents/catalysts .

Feedback Loops : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol) and iteratively refine parameters .

Q. What statistical methods are suitable for analyzing conflicting bioactivity data across different cell lines?

  • Methodological Answer : Address variability via:

Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers or confounding variables (e.g., cell line genetic drift) .

Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism) to compare EC50_{50}/IC50_{50} values .

Meta-Analysis : Pool data from replicate studies (minimum n=3) and apply Fisher’s exact test or ANOVA to assess significance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

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